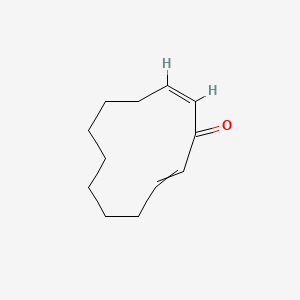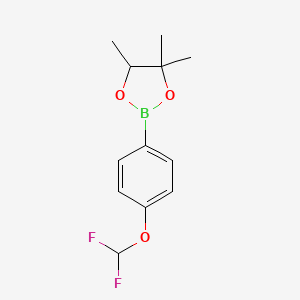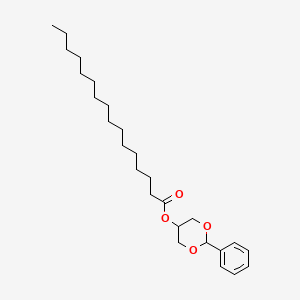
Hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Palmitoyl-1,3-benzylidineglycerol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a palmitoyl group attached to a glycerol backbone, with benzylidine groups at the 1 and 3 positions. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Palmitoyl-1,3-benzylidineglycerol typically involves the esterification of glycerol with palmitic acid, followed by the introduction of benzylidine groups. One common method involves the use of lipase-catalyzed reactions to achieve regioselective esterification. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2-Palmitoyl-1,3-benzylidineglycerol may involve large-scale esterification processes using biocatalysts or chemical catalysts. The use of immobilized lipases on various supports, such as magnetized multiwalled carbon nanotubes, has been explored to enhance the efficiency and reusability of the catalysts . These methods allow for the production of the compound in significant quantities while maintaining high specificity and activity.
Chemical Reactions Analysis
Types of Reactions
2-Palmitoyl-1,3-benzylidineglycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzylidine groups to benzyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzylidine groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene ketones, while reduction can produce benzyl alcohol derivatives. Substitution reactions can result in a variety of functionalized glycerol derivatives .
Scientific Research Applications
Chemistry: The compound is used as a model substrate in studies of esterification and transesterification reactions.
Biology: It has been investigated for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research has explored its potential as a drug delivery vehicle due to its amphiphilic nature.
Mechanism of Action
The mechanism by which 2-Palmitoyl-1,3-benzylidineglycerol exerts its effects involves its interaction with cellular membranes and enzymes. The palmitoyl group can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the benzylidine groups can interact with specific enzymes, modulating their activity and influencing various biochemical pathways . These interactions can lead to changes in cellular signaling, metabolism, and overall cellular function.
Comparison with Similar Compounds
2-Palmitoyl-1,3-benzylidineglycerol can be compared with other similar compounds, such as:
1,3-Dioleoyl-2-palmitoyl glycerol: This compound has a similar glycerol backbone but different fatty acid composition, leading to distinct physical and chemical properties.
1,2,3-Triacylglycerols: These compounds have three fatty acid chains attached to the glycerol backbone, differing in their esterification pattern and resulting in varied applications.
Properties
Molecular Formula |
C26H42O4 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(2-phenyl-1,3-dioxan-5-yl) hexadecanoate |
InChI |
InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(27)30-24-21-28-26(29-22-24)23-18-15-14-16-19-23/h14-16,18-19,24,26H,2-13,17,20-22H2,1H3 |
InChI Key |
WSWDNKINQWKQGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


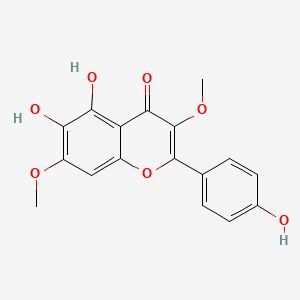
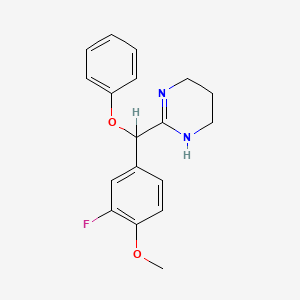
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt](/img/structure/B13414789.png)


![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)

![(2e)-N-ethyl-3-phenyl-N-[(2e)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine](/img/structure/B13414823.png)
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13414825.png)
